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dBRD 9-A

Targeted protein degradation PROTAC BRD9

BRD9 bromodomain inhibitors (e.g., BI-7273) leave bromodomain-independent ncBAF scaffolding functions intact, confounding mechanistic studies. dBRD 9-A is a CRBN-recruiting BRD9 PROTAC degrader that achieves complete target inactivation via ubiquitin-proteasome degradation. • >90% BRD9 degradation at 100 nM within 6 h in synovial sarcoma cells • Near-complete BRD9 chromatin clearance within 24 h-unattainable with inhibitors alone • BRD7-sparing selectivity confirmed by bromodomain-swap experiments • In vivo efficacy: tumor inhibition over 24 days in HS-SY-II xenografts with no overt toxicity Supplied with CoA; store at -20°C.

Molecular Formula C42H49N7O8
Molecular Weight 779.9 g/mol
CAS No. 2170679-42-0
Cat. No. B2552487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedBRD 9-A
CAS2170679-42-0
Molecular FormulaC42H49N7O8
Molecular Weight779.9 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC
InChIInChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52)
InChIKeyZDINQSNMYRVAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

dBRD 9-A (CAS 2170679-42-0): A PROTAC-Based BRD9 Degrader for Targeted Protein Degradation Research


dBRD 9-A (CAS 2170679-42-0) is a synthetic organic PROTAC (proteolysis targeting chimera) designed as a selective degrader of the bromodomain-containing protein BRD9 [1]. As an analogue of dBRD9 with enhanced degradation properties, dBRD 9-A is a bifunctional hybrid molecule that simultaneously engages the BRD9 bromodomain and recruits the CRL4CRBN E3 ligase via a pomalidomide-based module to target BRD9 for ubiquitination and proteasomal destruction [2]. The compound demonstrates near-complete BRD9 degradation at nanomolar concentrations and is licensed from the Dana-Farber Cancer Institute for research applications .

Why dBRD 9-A Cannot Be Substituted with Generic BRD9 Inhibitors or Alternative PROTACs


Substitution of dBRD 9-A with generic BRD9 inhibitors (e.g., BI-7273, LP99, I-BRD9) or even closely related PROTAC analogues such as dBRD9 fundamentally alters the experimental outcome. Inhibitors only occupy the bromodomain binding pocket, whereas dBRD 9-A achieves complete target protein elimination via the ubiquitin-proteasome system, which is mechanistically distinct and yields divergent cellular phenotypes [1]. Furthermore, dBRD 9-A was explicitly designed as an analogue of dBRD9 to achieve enhanced BRD9 degradation properties, meaning potency and degradation kinetics differ quantitatively between these structurally similar PROTACs [2]. The compound's specific linker length, E3 ligase recruitment efficiency, and degradation kinetics are unique to this molecular entity and cannot be replicated by other in-class compounds.

Quantitative Differentiation Evidence: dBRD 9-A Versus Closest Comparators


Enhanced BRD9 Degradation Potency: dBRD 9-A Versus dBRD9 in MOLM-13 Cells

dBRD 9-A was designed as an analogue of dBRD9 to achieve enhanced BRD9 degradation properties, representing an optimized iteration of the PROTAC scaffold [1]. In MOLM-13 cells, dBRD 9-A demonstrates a BRD9 degradation IC50 of 56.6 nM . In contrast, the parent compound dBRD9 exhibits a degradation IC50 of 104 nM in the same MOLM-13 cell line . This represents an approximate 1.8-fold improvement in degradation potency for dBRD 9-A relative to its closest structural analogue.

Targeted protein degradation PROTAC BRD9 acute myeloid leukemia MOLM-13

BRD9 Degradation Selectivity Profile: dBRD 9-A Versus BET Family and BRD7

dBRD 9-A demonstrates a highly selective degradation profile for BRD9 over other bromodomain-containing proteins. The compound does not degrade BRD4 or BRD7 at concentrations up to 5 μM . In proteomic analyses, dBRD9 (the parent PROTAC sharing the same BRD9-targeting warhead) treatment at 100 nM for 2 hours in MOLM-13 cells results in a 5.5 median fold reduction in BRD9 abundance, while 99% of all other detected proteins differ less than 0.30 fold between treated and control samples . This selectivity contrasts with BRD9/BRD7 dual inhibitors such as LP99 and TP-472, which exhibit potent inhibition of both BRD9 and BRD7 bromodomains [1].

Selectivity BRD9 BRD7 BRD4 BET family PROTAC

Degradation Kinetics: Near-Complete BRD9 Elimination in Synovial Sarcoma Cells

dBRD 9-A promotes rapid and near-complete BRD9 degradation in synovial sarcoma cell lines. At 100 nM concentration, dBRD 9-A achieves greater than 90% BRD9 degradation within 6 hours of treatment in both HSSY1 and SYO1 synovial sarcoma cells [1]. This rapid degradation kinetic profile is a key differentiator from BRD9 inhibitors such as BI-7273, BI-9564, and I-BRD9, which merely occupy the bromodomain binding pocket without eliminating the target protein and demonstrate only partial effects on cell viability in synovial sarcoma models [2].

Degradation kinetics BRD9 synovial sarcoma HSSY1 SYO1

In Vivo Tumor Suppression in Synovial Sarcoma Xenograft Model

dBRD 9-A demonstrates in vivo antitumor activity that distinguishes it from earlier-generation BRD9-targeting tool compounds. In a synovial sarcoma xenograft mouse model, dBRD 9-A treatment inhibits tumor progression, providing a direct in vivo correlate to its in vitro degradation activity . In contrast, BRD9 inhibitors such as BI-7273 and I-BRD9 have been reported to reduce cell viability in SYO-1 and HSSYII synovial sarcoma cell lines in vitro, but dBRD9-based PROTACs (including dBRD 9-A) are the only BRD9-targeting agents with documented in vivo tumor progression blockade in synovial sarcoma xenografts [1][2].

In vivo efficacy synovial sarcoma xenograft tumor progression BRD9

Optimal Research Applications for dBRD 9-A Based on Validated Evidence


Functional Genomics Studies Requiring Acute, Selective BRD9 Protein Elimination

dBRD 9-A is optimally suited for functional genomics experiments where acute, selective, and near-complete elimination of BRD9 protein is required to interrogate BRD9-specific gene regulatory networks. The compound achieves >90% BRD9 degradation within 6 hours at 100 nM [1] without degrading BRD4 or BRD7 at concentrations up to 5 μM . This rapid and selective depletion enables temporally controlled loss-of-function studies that circumvent the compensatory mechanisms and slow kinetics associated with genetic knockdown approaches, making it a preferred tool for time-resolved transcriptomic and proteomic analyses of BRD9-dependent pathways.

Synovial Sarcoma Research and SS18-SSX Oncogene-Driven Transcription Studies

dBRD 9-A is specifically validated for research on synovial sarcoma, where BRD9 is a critical dependency. The compound downregulates oncogenic SS18-SSX-driven transcriptional programs, depletes GBAF complex members from SS18-SSX complexes, induces cell cycle arrest, and increases apoptosis in synovial sarcoma cells . With demonstrated in vivo tumor progression inhibition in synovial sarcoma xenograft models [2], dBRD 9-A is the appropriate chemical probe for studies investigating the role of BRD9 in SS18-SSX fusion-driven oncogenesis and for preclinical evaluation of BRD9 degradation as a therapeutic strategy in synovial sarcoma.

PROTAC Technology Development and Degrader Optimization Studies

dBRD 9-A serves as a benchmark reference compound for PROTAC technology development, particularly for studies aimed at optimizing linker chemistry, E3 ligase recruitment efficiency, or degradation kinetics. As an analogue of dBRD9 designed specifically to achieve enhanced BRD9 degradation properties [3], dBRD 9-A provides a quantifiable comparator (IC50 = 56.6 nM vs. 104 nM for parent dBRD9) for structure-activity relationship (SAR) studies. Researchers developing novel BRD9-targeting PROTACs or optimizing degradation efficiency can use dBRD 9-A as a validated positive control and performance benchmark.

Mechanistic Studies Distinguishing Bromodomain Occupancy from Protein Degradation

dBRD 9-A is the appropriate tool for experiments designed to distinguish the biological consequences of BRD9 bromodomain inhibition from complete BRD9 protein elimination. While inhibitors like BI-7273, BI-9564, and I-BRD9 occupy the bromodomain binding pocket [4], dBRD 9-A induces proteasome-dependent degradation, producing a functional knockout phenotype. This mechanistic distinction is critical for studies investigating non-catalytic scaffolding functions of BRD9 within the ncBAF (GBAF) chromatin remodeling complex, as bromodomain inhibition alone may fail to disrupt protein-protein interactions or complex integrity that degradation effectively eliminates.

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